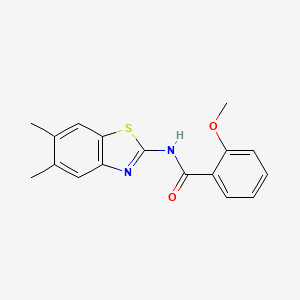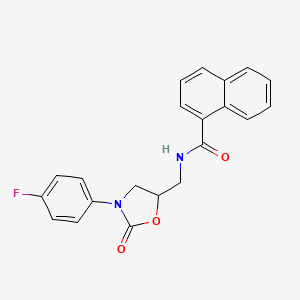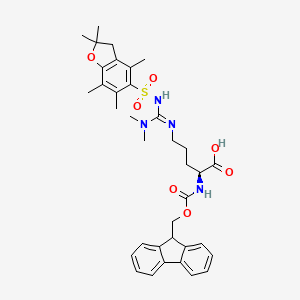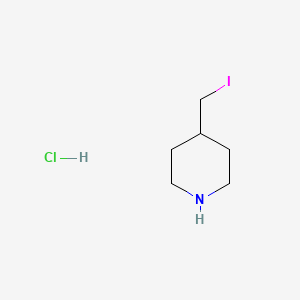
1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), a thiomorpholinosulfonyl group, and a 2-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The carboxylic acid group is polar and can participate in hydrogen bonding. The thiomorpholinosulfonyl and 2-methylbenzyl groups would add further complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make it somewhat polar, and it might have a relatively high boiling point due to the possibility of hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Research has demonstrated the synthesis and characterization of various heterocyclic compounds, including pyrazole derivatives. For example, studies have shown the conversions of benzoic acid derivatives to pyrazolo and pyrimidine rings, highlighting a pathway towards o-(heteroaryl)-benzoic acids, which are precursors for further chemical modifications (Wolf et al., 2005). This process involves acylation and further conversions leading to complex heterocyclic structures, suggesting potential applications in creating novel chemical entities for various scientific purposes.
Metal–Organic Frameworks (MOFs) for Sensing and Catalysis
The research on lanthanide metal–organic frameworks (Ln-MOFs) using related pyrazole carboxylic acid derivatives reveals their multifunctional applications. These materials have shown promise for Fe(III) detection, CO2 capture, and utilization, indicating their potential in environmental monitoring and gas separation technologies (Jing Tan et al., 2018). The strong stabilities and efficient ligand-sensitized luminescence of these frameworks underscore their utility in creating robust materials for sensing and catalytic applications.
Biological Evaluations and Pharmaceutical Applications
The synthesis and biological evaluation of Schiff bases tethered with pyrazole rings highlight the exploration of their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These studies contribute to the understanding of the medicinal chemistry of pyrazole derivatives, suggesting their potential use in developing new therapeutic agents.
Antimicrobial and Antitubercular Activities
Studies on pyrazine derivatives have shown low tuberculostatic activity in vitro, indicating the ongoing search for effective antimycobacterial agents (Gobis et al., 2006). This research contributes to the broader efforts in discovering novel compounds with potential antimicrobial properties, emphasizing the importance of chemical diversity in drug discovery.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSQSKSIABEEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)


![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)


![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)
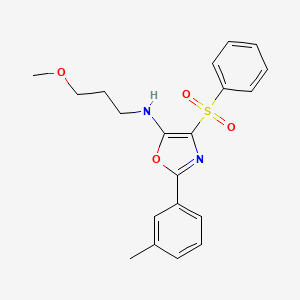
![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
